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Abstract

Patulin (PAT), a mycotoxin produced by several fungal species, is a common contaminant in
fruits and fruit-based products, with apples being a primary source. Ingestion of patulin poses
a significant health risk, with the gastrointestinal (Gl) tract being the first and most affected
biological barrier. This technical guide provides an in-depth overview of the gastrointestinal
effects of patulin ingestion as observed in various animal models. It summarizes key
toxicological data, details experimental methodologies, and elucidates the molecular signaling
pathways involved in patulin-induced intestinal toxicity. The information presented herein is
intended to serve as a comprehensive resource for researchers and professionals involved in
toxicology, food safety, and drug development.

Introduction

Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite produced by
molds such as Penicillium, Aspergillus, and Byssochlamys species.[1][2] Its presence in food,
particularly in apples and apple-derived products, raises public health concerns due to its toxic
effects.[1] Animal studies have been instrumental in characterizing the toxicological profile of
patulin, revealing the gastrointestinal tract as a primary target for its adverse effects.[2] In vivo
studies have demonstrated that patulin can cause a range of gastrointestinal issues, including
ulcers, inflammation, and bleeding.[2] This guide will synthesize the current knowledge on the
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subject, with a focus on quantitative data, experimental protocols, and the underlying molecular
mechanisms.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various animal studies on the
gastrointestinal effects of patulin.

Table 1: Acute Oral Toxicity of Patulin in Rodents

LD50 (mg/kg body

Animal Model Strain . Reference(s)
weight)

Mice 20-100

Rats Sprague-Dawley 55.0 (72-hour)

Rats 20-100

Table 2: Subacute and Chronic Oral Toxicity and Gastrointestinal Effects of Patulin
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Animal
Model

Strain

Dose Duration

Key
Gastrointes  Reference(s
tinal )

Findings

Rats

Wistar

24, 84, or 295
mg/L in

o 4 weeks
drinking

water

Decreased
food and
liquid intake;
fundic ulcers
in the
stomach;
villous
hyperaemia
in the

duodenum.

Rats

Sprague-

Dawley

2 weeks
50% or 75%
of oral LD50

(daily or
every other

day)

Gastric and
intestinal
hyperemia
and
distention;
ulceration
and
inflammation
of the

stomach.

Rats

Male

0.1 mg/kg

60 or 90 days
bw/day (oral)

No specific
intestinal
effects noted
in this study
focusing on
the thymus,
but highlights
long-term
exposure

models.
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Rats

Not specified
(gavage)

Dawley

Chronic

Benign

tumors in the
fore stomach
and glandular

stomach.

Table 3: Effects of Patulin on Intestinal Barrier Function and Cellular Integrity

AnimaliCell Patulin
Parameter . Effect Reference(s)
Model Concentration
Transepithelial
Electrical . .
) Caco-2 cells 95 uM Evident reduction
Resistance
(TEER)
) Rapid and
HT-29 and Caco-  Micromolar ]
TEER ) dramatic
2 cells concentrations
decrease
Increased
Intestinal -~ passage of
N Caco-2 cells Not specified
Permeability commensal
bacteria
] ) Considerably
Tight Junction -
] Caco-2 cells Not specified decreased
Protein (ZO-1) ]
expression
Glutathione ] ) Reduced to 25%
Rat liver slices 200 uM
(GSH) Levels of control
Glutathione-S-
Transferase Rat liver slices 200 uM Reduced
(GST) Activity
Experimental Protocols
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This section details the methodologies for key experiments cited in the study of patulin's
gastrointestinal effects.

Animal Studies for Acute and Subacute Toxicity

e Animal Model: Male Sprague-Dawley rats (50-60 g) or Wistar rats.

o Patulin Administration: Oral gavage is a common method. For subacute studies, patulin can
be administered in drinking water, often in a citrate buffer (e.g., 1 mM) to ensure stability.

o Dosage: For acute toxicity, doses are typically calculated based on the LD50. For subacute
studies, concentrations can range from approximately 24 to 295 mg/L in drinking water.

o Duration: Acute studies are often monitored for 72 hours post-administration. Subacute
studies can last for several weeks (e.g., 4 weeks).

e Endpoint Analysis:

o Gross Pathology: At necropsy, the stomach and intestines are examined for hyperemia,
distention, ulceration, and hemorrhage.

o Histopathology: Tissue samples from the stomach, duodenum, jejunum, and ileum are
collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and
stained with hematoxylin and eosin (H&E) for microscopic examination of epithelial
degeneration, inflammation, and ulceration.

Measurement of Intestinal Barrier Function
(Transepithelial Electrical Resistance - TEER)

e Cell Culture: Human colon adenocarcinoma cells (Caco-2) or HT-29 cells are cultured on
permeable supports (e.g., Transwell inserts) until they form a confluent monolayer and
differentiate, typically for 21 days for Caco-2 cells.

» Patulin Treatment: Patulin, dissolved in a suitable vehicle (e.g., cell culture medium), is
added to the apical side of the cell monolayer at various concentrations.
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o TEER Measurement: TEER is measured at different time points using a voltohmmeter (e.g.,
Millicell-ERS). The resistance values are typically corrected for the resistance of the empty
filter and expressed in Q-cm2. A decrease in TEER indicates a disruption of the intestinal
barrier.

Western Blot Analysis of Tight Junction Proteins

¢ Protein Extraction: Intestinal tissue or cultured intestinal epithelial cells are lysed in a suitable
buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein
concentration is determined using a standard assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene
difluoride (PVDF) membrane.

e Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline
with Tween 20) and then incubated with primary antibodies against tight junction proteins
(e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-claudin-1). After washing, the
membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated
secondary antibody.

o Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system. Band intensities can be quantified using densitometry software.

Assessment of Oxidative Stress

o Measurement of Reactive Oxygen Species (ROS): Intestinal tissue homogenates or cultured
cells can be incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein
diacetate (H2DCF-DA). The fluorescence intensity, which is proportional to the amount of
ROS, can be measured using a fluorescence microplate reader or flow cytometry.

o Glutathione (GSH) Assay: The levels of reduced glutathione in intestinal tissue homogenates
can be determined using a colorimetric assay kit based on the reaction of GSH with 5,5'-
dithio-bis(2-nitrobenzoic acid) (DTNB).

 Lipid Peroxidation Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be
measured in tissue homogenates using the thiobarbituric acid reactive substances (TBARS)
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assay.

Molecular Signaling Pathways and Mechanisms of
Toxicity

Patulin exerts its toxic effects on the gastrointestinal tract through a multi-faceted mechanism
primarily initiated by its high reactivity with sulfhydryl (-SH) groups of cellular macromolecules.
This initial interaction triggers a cascade of downstream events, including oxidative stress,
disruption of the intestinal barrier, inflammation, and apoptosis.

Experimental Workflow for Investigating Patulin-Induced
Intestinal Toxicity

In Vivo Animal Model In Vitro Cell Culture Model

Animal Model (e.g., Rats, Mice) Intestinal Epithelial Cell Cuiture (e.g., Caco-2)

Oral Administration of Patulin

Endpoint Analyses
| L — |

A4
Histopathology (H&E Staining) |

Oxidative Stress Markers (ROS, GSH)

| Apoptosis (TUNEL Assay) |

Inflammatory Cytokines (ELISA)

Intestinal Barrier Function (TEER)

Protein Expression (Western Blot)

Click to download full resolution via product page

Caption: Experimental workflow for studying patulin's intestinal toxicity.
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Patulin-Induced Disruption of Intestinal Barrier Function

Patulin's ability to react with sulfhydryl groups is a key initiating event in its toxicity. This
reactivity leads to the inhibition of protein tyrosine phosphatases (PTPs), which are crucial
regulators of intestinal epithelial barrier function. The active site of PTPs contains an essential
cysteine residue that is targeted by patulin. Inactivation of PTPs disrupts the phosphorylation
state of tight junction proteins, leading to their mislocalization and degradation. This ultimately
compromises the integrity of the intestinal barrier, as evidenced by a decrease in TEER.

reacts with

Sulfhydryl (-SH) Groups

inactivates active site of

Protein Tyrosine Phosphatase (PTP)

PTP Inactivation

affects phosphorylation of

Tight Junction Proteins (ZO-1, Occludin, Claudins)

Tight Junction Disruption

Intestinal Barrier Dysfunction (! TEER, 1 Permeability)
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Caption: Patulin's effect on intestinal barrier via PTP inactivation.

Oxidative Stress and Cellular Damage Signaling
Cascade

The depletion of intracellular glutathione (GSH), a major antioxidant, due to adduct formation
with patulin leads to a state of oxidative stress. This is characterized by an increase in reactive
oxygen species (ROS), which can damage cellular components such as lipids, proteins, and
DNA. Oxidative stress activates several downstream signaling pathways, including the
mitogen-activated protein kinase (MAPK) pathways (p38 and JNK) and the Nrf2 pathway.
Activation of MAPK pathways can lead to inflammation and apoptosis. The Nrf2 pathway is a
cellular defense mechanism against oxidative stress, but its sustained activation can also
contribute to cellular dysfunction. The culmination of these events is cellular apoptosis and
tissue damage, contributing to the observed gastrointestinal pathology.
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Caption: Patulin-induced oxidative stress and downstream signaling.

Conclusion

The ingestion of patulin leads to significant adverse effects on the gastrointestinal tract in
animal models. The primary mechanism of toxicity involves its reactivity with sulfhydryl groups,
leading to the inhibition of crucial enzymes like protein tyrosine phosphatases and the induction
of oxidative stress. These initial events trigger a cascade of cellular responses, including the
disruption of the intestinal barrier, inflammation, and apoptosis, which manifest as macroscopic
and microscopic damage to the gut. The quantitative data and experimental protocols
summarized in this guide provide a valuable resource for researchers investigating the
toxicology of patulin and for the development of strategies to mitigate its harmful effects.
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Further research is warranted to fully elucidate the complex interplay of the signaling pathways
involved and to translate these findings to human health risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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